Azaprocin is derived from modifications of the piperazine structure, which is a common feature in various opioid compounds. It belongs to the class of compounds known as acyl piperazine opioids, which includes other derivatives like 2-methyl-AP-237 and AP-238. These compounds are characterized by their ability to act as agonists at the mu-opioid receptors in the central nervous system, making them relevant in the study of analgesic mechanisms and opioid pharmacology.
The synthesis of Azaprocin involves several key steps that typically include:
The industrial production of Azaprocin would likely follow similar principles as laboratory synthesis but on a larger scale, optimizing reaction conditions for yield and purity while ensuring rigorous quality control measures .
The molecular structure of Azaprocin can be represented by its IUPAC name: 1-[3-(3-phenylprop-2-enyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one. The InChI key for Azaprocin is RKNSPEOBXHFNTD-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications. The compound exhibits a complex structure characterized by:
Azaprocin undergoes various chemical reactions that modify its structure and potentially alter its pharmacological properties:
Common reagents used in these reactions include:
Azaprocin primarily acts as an agonist at mu-opioid receptors located in the central nervous system. Upon binding to these receptors, it induces conformational changes that inhibit adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP). This reduction results in:
Azaprocin possesses several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during synthesis.
Azaprocin has been extensively researched for its potential applications in various scientific fields:
Azaprocin emerged from systematic opioid research in the early 1960s, first synthesized and characterized in 1963 by Italian researchers Cignarella, Occelli, Cristiani, Paduano, and Testa. Their work focused on developing bicyclic piperazine derivatives as novel analgesics, documented in the Journal of Medicinal Chemistry [1]. Unlike many contemporary opioids derived from morphine scaffolds, Azaprocin represented a structurally distinct approach featuring a 3,8-diazabicyclo[3.2.1]octane core with a propenyl substituent. This innovative structure differentiated it from traditional opiates and semi-synthetic derivatives. Despite demonstrating promising analgesic potency in preclinical studies—approximately ten times that of morphine—Azaprocin never progressed to clinical development or commercial marketing. It remained a research compound, primarily serving as a structural template for further opioid design rather than becoming a therapeutic agent [1] [6]. Its discovery period coincided with intensive pharmaceutical investigations into synthetic opioids that could circumvent the legal and supply challenges associated with naturally-derived opiates, positioning Azaprocin within a significant wave of mid-20th century analgesic innovation.
Azaprocin belongs to the acyl piperazine opioid family, characterized by a piperazine core modified with an acyl group (typically propionyl or butyryl) and a cinnamyl or substituted cinnamyl moiety. Within this structural class, Azaprocin occupies a specialized niche due to its bridged bicyclic architecture. Specifically, it features a 3,8-diazabicyclo[3.2.1]octane system, distinguishing it from simpler, non-bridged analogs like AP-237 (bucinnazine) which possess open-chain piperazine rings [1] [4]. This structural complexity confers significant conformational constraints that influence receptor binding dynamics. The term "acyl piperazine" reflects the critical propionyl group (-COCH₂CH₃) at the N8 position and the cinnamyl chain (-CH₂CH=CHC₆H₅) at N3 of the bicyclic system. Chemical modifications to this core structure—such as para-substitution on the phenyl ring—generated derivatives with altered pharmacological profiles. Notably, para-nitroazaprocin (featuring a -NO₂ group at the phenyl para-position) demonstrated substantially increased potency—approximately 25 times that of morphine—validating the structure-activity relationship (SAR) within this chemical class [1]. The Advisory Council on the Misuse of Drugs (ACMD) now explicitly categorizes Azaprocin and its para-nitro derivative alongside piperazine-based opioids like AP-237 and AP-238 under the broader "acyl piperazine opioids" designation due to their shared structural and mechanistic characteristics [4] [6] [9].
Table 1: Structural Classification of Azaprocin Among Acyl Piperazine Opioids
Compound | Core Structure | N-Acyl Group | N-Substituent | Potency vs. Morphine |
---|---|---|---|---|
Azaprocin | 3,8-Diazabicyclo[3.2.1]octane | Propionyl | (E)-3-Phenylprop-2-en-1-yl | ~10x |
para-Nitroazaprocin | 3,8-Diazabicyclo[3.2.1]octane | Propionyl | (E)-3-(4-Nitrophenyl)prop-2-en-1-yl | ~25x |
AP-237 (Bucinnazine) | Piperazine | Butyryl | (E)-3-Phenylprop-2-en-1-yl | Comparable to morphine |
2-Methyl-AP-237 | Piperazine | Butyryl | (E)-3-Phenylprop-2-en-1-yl (with piperazine methyl substitution) | Higher than AP-237 |
AP-238 | 2,6-Dimethylpiperazine | Propionyl | (E)-3-Phenylprop-2-en-1-yl | Higher than morphine |
Within the synthetic opioid landscape, Azaprocin occupies a distinct position characterized by balanced potency and pharmacokinetic specificity. Its approximately tenfold higher potency than morphine positions it between moderate-potency opioids like hydrocodone and high-potency agents like fentanyl (approximately 100 times morphine's potency) [1] [7]. Unlike fentanyl-derived phenylpiperidine opioids that dominate clinical practice and illicit markets, Azaprocin represents an alternative chemical lineage with a unique three-dimensional structure. Pharmacologically, it functions as a full μ-opioid receptor (MOR) agonist, similar to most therapeutic and recreational opioids, initiating G-protein coupled receptor signaling that inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channel activity—ultimately producing analgesia through neuronal hyperpolarization and reduced neurotransmitter release [5] [7]. A defining characteristic of Azaprocin is its rapid onset and short duration of action in preclinical models, suggesting pharmacokinetic properties potentially favorable for certain procedural pain contexts [1]. However, its development stalled, leaving fentanyl derivatives to dominate the ultra-short-acting opioid niche clinically. The structural kinship of Azaprocin to piperazine-based opioids like AP-237 (used in China for cancer pain) and newer illicit analogs (e.g., AP-238) highlights its relevance as a progenitor to emerging non-fentanyl synthetic opioids [4] [6]. The ACMD now explicitly groups Azaprocin with these substances under "acyl piperazine opioids" due to shared structural motifs and concerns about their emergence as heroin substitutes following geopolitical disruptions to opium supplies [6] [9].
Table 2: Pharmacological Positioning of Azaprocin Among Synthetic Opioid Agonists
Opioid | Chemical Class | Approx. Potency vs. Morphine | Onset/Duration | Primary Clinical/Research Status |
---|---|---|---|---|
Morphine | Phenanthrene Alkaloid | 1x | Moderate/Prolonged | Widely used clinically |
Oxycodone | Semi-synthetic Thebaine | 1.5-2x | Moderate/Moderate | Widely used clinically |
Azaprocin | Bridged Acyl Piperazine | ~10x | Rapid/Short | Research only |
Fentanyl | Phenylpiperidine | 50-100x | Rapid/Short | Widely used clinically & illicitly |
para-Nitroazaprocin | Bridged Acyl Piperazine | ~25x | Unknown | Research only |
Carfentanil | Phenylpiperidine | 10,000x | Rapid/Short | Veterinary use only |
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8